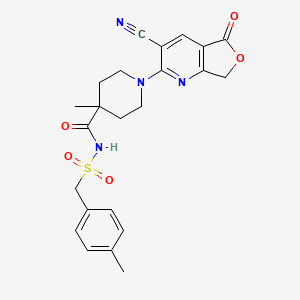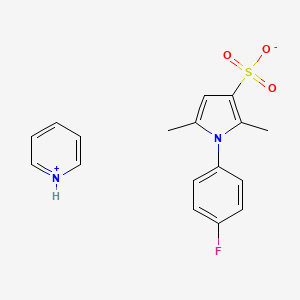
Oral antiplatelet agent 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oral antiplatelet agents are crucial in the management of thrombotic diseases. These compounds inhibit platelet aggregation, thereby preventing the formation of blood clots. They are widely used in the treatment and prevention of cardiovascular diseases, such as myocardial infarction and stroke. Oral antiplatelet agent 1 is a novel compound in this category, designed to offer enhanced efficacy and safety compared to existing agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oral antiplatelet agent 1 involves multiple steps, starting from the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its antiplatelet activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors, where the reaction parameters are optimized for maximum efficiency. The process includes purification steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Quality control measures are implemented at each stage to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: Oral antiplatelet agent 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
Oral antiplatelet agent 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on platelet function and its potential role in modulating other cellular processes.
Medicine: Evaluated in clinical trials for its efficacy in preventing thrombotic events in patients with cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Oral antiplatelet agent 1 is compared with other similar compounds, such as aspirin, clopidogrel, and ticagrelor. While aspirin irreversibly inhibits cyclooxygenase-1, and clopidogrel and ticagrelor target the P2Y12 receptor, this compound offers a unique combination of high efficacy and safety. It has a faster onset of action and fewer side effects, making it a promising candidate for the treatment of thrombotic diseases.
Vergleich Mit ähnlichen Verbindungen
- Aspirin
- Clopidogrel
- Ticagrelor
- Prasugrel
- Cangrelor
Eigenschaften
Molekularformel |
C23H24N4O5S |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
1-(3-cyano-5-oxo-7H-furo[3,4-b]pyridin-2-yl)-4-methyl-N-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H24N4O5S/c1-15-3-5-16(6-4-15)14-33(30,31)26-22(29)23(2)7-9-27(10-8-23)20-17(12-24)11-18-19(25-20)13-32-21(18)28/h3-6,11H,7-10,13-14H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
UDMPNYKEHCRGIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC(=O)C2(CCN(CC2)C3=NC4=C(C=C3C#N)C(=O)OC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-Fluorophenyl)triazol-4-yl]methyl 2-[[1-(4-fluorophenyl)triazol-4-yl]methoxy]acetate](/img/structure/B10798617.png)
![5-[[2,5-Dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798620.png)
![Ethyl 2-[[1-(4-fluorophenyl)triazol-4-yl]methoxy]acetate](/img/structure/B10798626.png)
![3-(Thieno[3,2-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B10798642.png)
![(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798647.png)
![4-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzonitrile](/img/structure/B10798648.png)
![3-(4-cyanophenyl)-N-[2-(trifluoromethyl)pyridin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine-5-carboxamide](/img/structure/B10798649.png)
![2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonylamino]acetamide](/img/structure/B10798656.png)
![3-[4-(3-Hydroxypropylamino)thieno[3,2-d]pyrimidin-6-yl]cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B10798657.png)

![6-Bromo-4-chloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B10798671.png)
![3-[4-(2-Hydroxyethylamino)thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B10798674.png)
![Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonylamino]acetate](/img/structure/B10798686.png)
![Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetate](/img/structure/B10798690.png)
